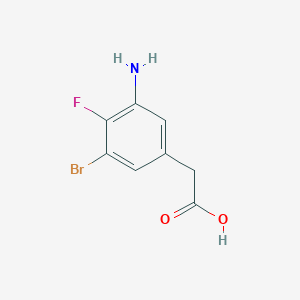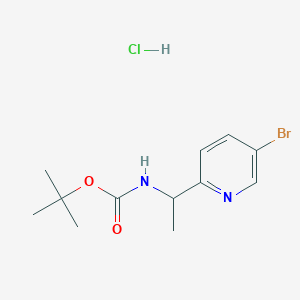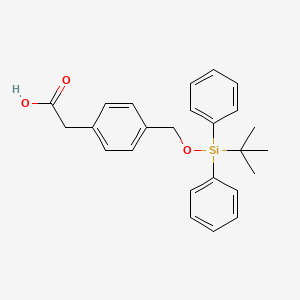
2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a phenylacetic acid derivative. The TBDPS group is known for its stability and resistance to acidic hydrolysis, making it a valuable protecting group in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The reaction conditions are mild, and the protecting group is introduced with high selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of tert-butyldiphenylsilyl chloride and appropriate bases under controlled conditions would be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the phenylacetic acid moiety.
Substitution: The TBDPS group can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Fluoride sources like tetra-n-butylammonium fluoride (TBAF) are used to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to protect hydroxyl groups during multi-step reactions.
Medicine: May be used in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid primarily involves the stability and resistance of the TBDPS group to acidic and nucleophilic conditions. The TBDPS group protects the hydroxyl group from unwanted reactions, allowing for selective deprotection under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar in function but less stable under acidic conditions.
Trimethylsilyl (TMS) ethers: Less stable and more susceptible to hydrolysis compared to TBDPS.
tert-Butyldimethylsilyloxyacetaldehyde: Used in similar protecting group strategies.
Uniqueness
2-(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)acetic acid is unique due to the increased steric bulk and stability of the TBDPS group, which provides enhanced resistance to acidic and nucleophilic conditions compared to other silyl protecting groups .
Propriétés
Formule moléculaire |
C25H28O3Si |
|---|---|
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
2-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]acetic acid |
InChI |
InChI=1S/C25H28O3Si/c1-25(2,3)29(22-10-6-4-7-11-22,23-12-8-5-9-13-23)28-19-21-16-14-20(15-17-21)18-24(26)27/h4-17H,18-19H2,1-3H3,(H,26,27) |
Clé InChI |
AVEFENJERHXCHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
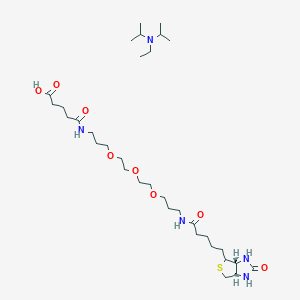
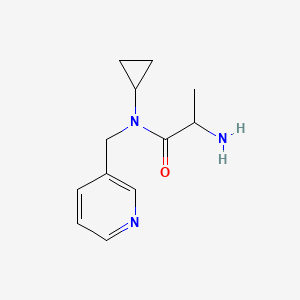
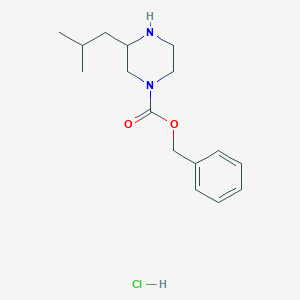
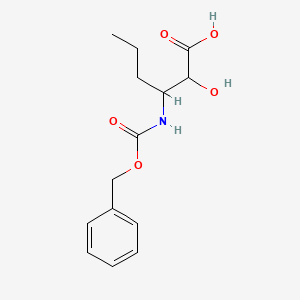


![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)
